2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, an oxazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of the difluorocyclohexyl intermediate through a fluorination reaction of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxazole Ring Formation: The difluorocyclohexyl intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of reagents like phosphorus oxychloride (POCl3) and amines.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)-4-(methyl)-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Difluorocyclohexyl)-4-(ethyl)-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Difluorocyclohexyl)-4-(butyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential for forming hydrogen bonds with biological targets.
Properties
Molecular Formula |
C13H17F2NO3 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H17F2NO3/c1-7(2)9-10(12(17)18)19-11(16-9)8-3-5-13(14,15)6-4-8/h7-8H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
MGOUSNFDNINGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
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